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Executive Summary

5-Fluoro-7-nitro-1H-indazole (CAS: 1167056-02-1) is a high-value heterocyclic scaffold in
medicinal chemistry, specifically designed for structure-activity relationship (SAR) campaigns
targeting kinase inhibition (e.g., ITK, JAK) and CNS-active agents. This core combines the
metabolic stability of the 5-fluorine substituent with the versatile synthetic handle of the 7-nitro
group. The nitro group serves as a masked amine, allowing for late-stage diversification into
ureas, amides, or sulfonamides critical for hydrogen-bonding interactions within enzyme active
sites.

This guide details the structural properties, validated synthesis protocols, and reactivity profiles
required to utilize this scaffold effectively in drug development.

Part 1: Structural & Physicochemical Profile[1]

The 5-fluoro-7-nitroindazole core exhibits unique electronic properties due to the interplay
between the electron-withdrawing nitro group and the electronegative fluorine atom. These
substituents significantly increase the acidity of the N1-proton compared to the unsubstituted
indazole, influencing both solubility and alkylation regioselectivity.
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Physicochemical Data Table

Property Value Notes

Unique identifier for
CAS Number 1167056-02-1 _ _

procurement/indexing.
Molecular Formula C7H4FN3O2

_ Ideal for fragment-based drug

Molecular Weight 181.12 g/mol )

discovery (FBDD).

) ) Color arises from the nitro-

Appearance Yellow Crystalline Solid

aromatic conjugation.

More acidic than indazole (pKa

Predicted pKa (NH) ~11.5-12.0
13.8) due to EWGs.
Moderate lipophilicity; good
LogP ~1.8 Pop y J
membrane permeability.
Critical for binding hinge
H-Bond Donors 1 (NH) ) o
regions in kinases.
Nitro group acts as a weak
H-Bond Acceptors 4 (N, O)

acceptor.

Part 2: Synthetic Methodologies

To ensure high regiochemical fidelity, the SNAr Cyclization Route is the industry standard.

Unlike direct nitration of 5-fluoroindazole, which yields difficult-to-separate mixtures of 3-, 5-,

and 7-nitro isomers, the cyclization approach guarantees the 5-F, 7-NO2 substitution pattern by

fixing positions on the benzene precursor.

Method A: Regioselective SNAr Cyclization

(Recommended)

This protocol utilizes 2,5-difluoro-3-nitrobenzaldehyde as the starting material. The reaction

proceeds via hydrazone formation followed by an intramolecular nucleophilic aromatic
substitution (SNAr) of the ortho-fluorine.
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Precursor Analysis

o Starting Material: 2,5-Difluoro-3-nitrobenzaldehyde.

o Reagent: Hydrazine monohydrate (

).

e Solvent: Ethanol (EtOH) or Tetrahydrofuran (THF).

Step-by-Step Protocol

e Hydrazone Formation:

o Dissolve 2,5-difluoro-3-nitrobenzaldehyde (1.0 equiv) in EtOH (0.5 M concentration).

o Cool the solution to 0 °C to minimize side reactions.

o Add Hydrazine monohydrate (1.2 equiv) dropwise over 10 minutes.

o Observation: A yellow/orange precipitate (hydrazone intermediate) may form immediately.
e Cyclization (SNAr):

o Allow the mixture to warm to Room Temperature (RT) and stir for 1 hour.

o Heat the reaction to reflux (80 °C) for 3-5 hours. The heat drives the displacement of the
ortho-fluorine by the hydrazine nitrogen.

o Monitoring: Use TLC (50% EtOAc/Hexanes) or LCMS. Look for the disappearance of the
aldehyde/hydrazone peak and the formation of the indazole mass (M+1 = 182).

e Workup & Purification:
o Cool the reaction mixture to RT.
o Concentrate the solvent under reduced pressure to ~20% volume.

o Precipitate: Pour the residue into ice-cold water. The product usually precipitates as a
yellow solid.
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o Filtration: Filter the solid, wash with cold water, and dry under vacuum.

o Purification: If necessary, recrystallize from EtOH or purify via flash column
chromatography (SiOz, 0-40% EtOAc in Hexanes).

Synthesis Logic Diagram

2,5-Difluoro-3- + N2H4 _ | Hydrazine Addition o | Hydrazone Heat [ Reflux (SNAr Cyclization) Cyclization _ | 5-Fluoro-7-nitro-
nitrobenzaldehyde = (0°C, EtOH) 1 Intermediate = (-HF) "] 1H-indazole

Click to download full resolution via product page

Caption: Regioselective synthesis via condensation and intramolecular nucleophilic
substitution.

Part 3: Reactivity & Derivatization[1]

The 5-fluoro-7-nitro-1H-indazole core is rarely the final drug molecule; it is a versatile
intermediate. The two primary vectors for modification are the Nitrogen (N1) and the Nitro
group (C7).

Reduction of the Nitro Group

The 7-nitro group is a "masked" aniline. Reduction yields 7-amino-5-fluoro-1H-indazole, a
critical building block.

¢ Method: Hydrogenation (

, Pd/C) or chemical reduction (Fe/NHa4Cl or SnCl2).
 Utility: The resulting amine can be coupled with carboxylic acids, isocyanates, or sulfonyl

chlorides to generate libraries of kinase inhibitors.

N-Alkylation/Arylation

The indazole NH is acidic. Alkylation can occur at N1 or N2, though N1 is thermodynamically
favored in unsubstituted indazoles.
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» Regioselectivity: The 7-nitro group exerts steric bulk and electronic withdrawal, often favoring
N1-alkylation under basic conditions (

, DMF, Alkyl Halide).

e Protection: If N1-H is required for binding (e.g., to the kinase hinge region), a protecting
group (THP, SEM, or Boc) is often installed at N1 before reducing the nitro group.

Reactivity Workflow Diagram

5-Fluoro-7-nitro-
1H-indazole

Reduction N-Alkylation
(H2, Pd/C) (R-X, Base)

7-Amino-5-fluoro- N1-Substituted

1H-indazole

Derivative

Amide/Urea
Library Generation

Click to download full resolution via product page

Caption: Divergent synthesis pathways for library generation from the core scaffold.

Part 4: Applications in Drug Discovery
Kinase Inhibition (ITK, JAK, BTK)

The indazole core mimics the adenine ring of ATP, allowing it to bind to the hinge region of
kinases.
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» 5-Fluoro Role: Modulates metabolic stability (blocks CYP450 oxidation at the 5-position) and
fine-tunes the pKa of the N1-proton for optimal H-bonding.

e 7-Substituent Role: The 7-position projects into the solvent-exposed region or specific
hydrophobic pockets (e.g., the gatekeeper region), depending on the kinase. Converting the
7-nitro to a 7-amide allows for the extension of the molecule to pick up additional
interactions.

Case Study Relevance

Researchers targeting Interleukin-2 Inducible T-cell Kinase (ITK) often utilize 7-substituted
indazoles. The 5-fluoro-7-nitro core allows for the rapid synthesis of 7-acylamino indazoles,
which have shown high selectivity and potency in autoimmune disease models.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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